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Compound of Interest

Compound Name: Fumaramide

Cat. No.: B1208544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fumaramide, also known as (2E)-but-2-enediamide, is a simple organic compound derived

from fumaric acid. As the diamide of a key intermediate in the Krebs cycle, its structure,

featuring a trans-alkene backbone flanked by two amide groups, offers a unique combination of

rigidity and hydrogen-bonding capabilities. These characteristics make it a molecule of interest

in supramolecular chemistry, materials science, and as a potential scaffold in medicinal

chemistry. This guide provides a comprehensive overview of the known chemical properties of

fumaramide, detailed experimental protocols for its synthesis and analysis, and an exploration

of potential biological pathways based on related compounds.

Core Chemical and Physical Properties
Fumaramide is typically a white to off-white crystalline solid. Its fundamental properties are

summarized below.
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Property Value Reference(s)

CAS Number 627-64-5 [1][2][3][4]

Molecular Formula C₄H₆N₂O₂ [1][2][3][4]

Molecular Weight 114.10 g/mol [1][2][3]

Appearance
White to off-white crystalline

solid or powder
[1]

Melting Point 290 °C (decomposes) [4]

Boiling Point
461.8 °C at 760 mmHg

(predicted)
[4]

Density 1.271 g/cm³ (predicted) [4]

Vapor Pressure
1.04 x 10⁻⁸ mmHg at 25°C

(predicted)
[4]

LogP -1.4868 to -0.08620 (predicted) [2][4]

pKa 14.09 ± 0.50 (predicted) [5]

Solubility
Fumaramide's two amide groups allow for hydrogen bonding, rendering it soluble in polar

solvents. Quantitative data on its solubility is sparse in the literature; however, it is known to be

slightly soluble in water and more soluble in polar organic solvents.

Solvent Solubility

Water Slightly soluble

Ethanol Soluble

Polar Solvents Generally soluble

Spectroscopic Properties
The structural features of fumaramide give rise to characteristic spectroscopic signatures.
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¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the symmetry of the fumaramide molecule results in two

primary signals: one for the two equivalent vinylic protons and another for the four equivalent

amide protons.

Chemical Shift (δ) Multiplicity Assignment

~6.8 ppm Singlet (s) Vinylic Protons (2H)

Broad Singlet (s) Amide Protons (4H)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also simple due to the molecule's symmetry, showing two distinct

signals.

Chemical Shift (δ) Assignment

~135 ppm Vinylic Carbons

~167 ppm Carbonyl Carbons

Infrared (IR) Spectroscopy
The IR spectrum of fumaramide is characterized by absorptions corresponding to its amide

and alkene functional groups.

Frequency (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad N-H stretching (amide)

~1680 Strong C=O stretching (Amide I band)

~1625 Medium N-H bending (Amide II band)

~1600 Medium C=C stretching

~980 Strong
=C-H bending (out-of-plane,

trans)
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Mass Spectrometry
In mass spectrometry, fumaramide will exhibit a molecular ion peak corresponding to its

molecular weight.

m/z Assignment

114 [M]⁺ (Molecular Ion)

98 [M - NH₂]⁺

70 [M - CONH₂]⁺

44 [CONH₂]⁺

Chemical Reactivity and Stability
Hydrolysis: Fumaramide is moderately stable but can undergo hydrolysis under aqueous

conditions, particularly in the presence of acid or base, to yield fumaric acid and ammonia.[1]

Reactivity of the Double Bond: The electron-deficient nature of the double bond, due to the

adjacent electron-withdrawing amide groups, makes it susceptible to nucleophilic attack and

participation in reactions such as cycloadditions.[1]

Hydrogen Bonding: The amide groups are capable of acting as both hydrogen bond donors

and acceptors, influencing its crystal packing and interactions with other molecules.[1]

Experimental Protocols
Synthesis of Fumaramide from Fumaryl Chloride
This protocol is adapted from general methods for the synthesis of amides from acyl chlorides.

Workflow for Fumaramide Synthesis
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Caption: A schematic workflow for the synthesis and purification of fumaramide.

Methodology:

Preparation: In a fume hood, dissolve fumaryl chloride (1.0 eq) in a suitable anhydrous

solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir

bar. Cool the flask in an ice bath.

Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 2.5 eq) dropwise

to the stirred solution of fumaryl chloride. A white precipitate of fumaramide will form
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immediately.

Stirring: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice

bath and continue stirring at room temperature for an additional 1-2 hours to ensure the

reaction goes to completion.

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to

remove any ammonium chloride byproduct, followed by a small amount of cold THF or

diethyl ether to aid in drying.

Purification: The crude fumaramide can be purified by recrystallization from a suitable

solvent such as methanol. Dissolve the crude product in a minimum amount of hot methanol,

allow it to cool slowly to room temperature, and then place it in an ice bath to maximize

crystal formation.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Spectroscopic Analysis Protocols
6.2.1 NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of fumaramide in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400

MHz). For ¹³C NMR, broadband proton decoupling is typically used.

Analysis: Process the spectra to assign chemical shifts, multiplicities, and integration (for ¹H

NMR).

6.2.2 FTIR Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount of fumaramide (1-2 mg) with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[2] Press the mixture into a transparent pellet using a

hydraulic press.
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Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum.

Analysis: Identify the characteristic absorption bands for the amide and alkene functional

groups.

6.2.3 Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of fumaramide in a volatile organic solvent

(e.g., methanol or dichloromethane).

Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary

column. Use electron impact (EI) ionization.

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure.

Potential Biological Signaling Pathway
While there is limited direct evidence for the biological activity of fumaramide itself, its

structural relatives, the fumaric acid esters (FAEs) like dimethyl fumarate (DMF), are well-

characterized immunomodulatory drugs. A primary mechanism of action for FAEs is the

activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Given the structural similarity, it is plausible that fumaramide or its metabolites could interact

with components of this pathway.

The Nrf2 Signaling Pathway Activated by Fumaric Acid Esters
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Caption: The Nrf2 antioxidant response pathway as activated by fumaric acid esters.

Description of the Pathway:
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Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor,

Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.

Electrophilic compounds like fumaric acid esters can react with cysteine residues on Keap1.

This modification leads to a conformational change in Keap1, causing it to release Nrf2. The

stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response

Element (ARE) in the promoter regions of various genes. This binding initiates the transcription

of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone

oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby bolstering the cell's defense

against oxidative stress.

Conclusion
Fumaramide is a structurally simple yet chemically versatile molecule. Its properties are

dictated by the interplay of its rigid trans-alkene backbone and the hydrogen-bonding

capabilities of its two amide groups. This guide has provided a detailed overview of its chemical

and physical properties, along with practical experimental protocols for its synthesis and

characterization. While direct biological data on fumaramide is lacking, the well-established

mechanism of action of related fumaric acid esters via the Nrf2 pathway presents a compelling

avenue for future research into the potential therapeutic applications of fumaramide and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Fumaramide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208544#what-are-the-chemical-properties-of-
fumaramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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